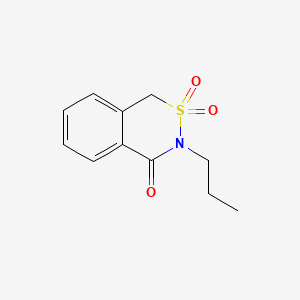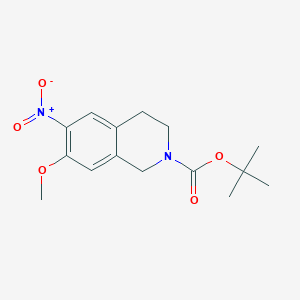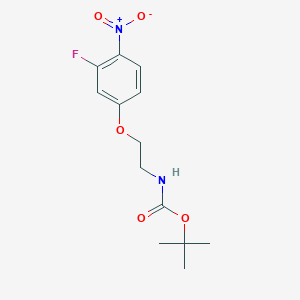
tert-Butyl (2-(3-fluoro-4-nitrophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbamate ester functional group, which is often associated with biological activity and industrial utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Ether Formation: Reaction of the fluoronitrobenzene derivative with an appropriate ethylene glycol derivative to form the phenoxyethyl ether.
Carbamate Formation: Reaction of the phenoxyethyl ether with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion to the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the nitro and fluoro groups can enhance binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-bromo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-iodo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
Uniqueness
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.
Properties
Molecular Formula |
C13H17FN2O5 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O5/c1-13(2,3)21-12(17)15-6-7-20-9-4-5-11(16(18)19)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
DHTWKHQGAVJNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


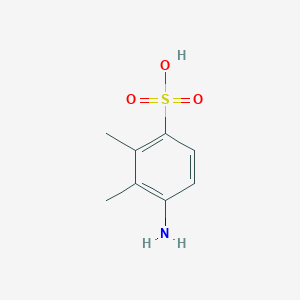
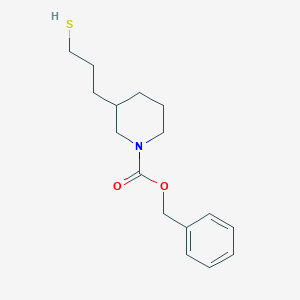
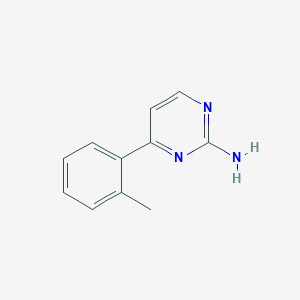
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)


![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)
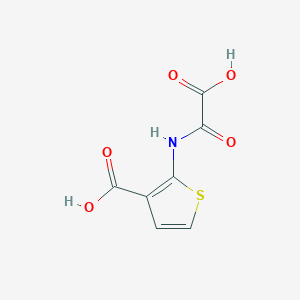
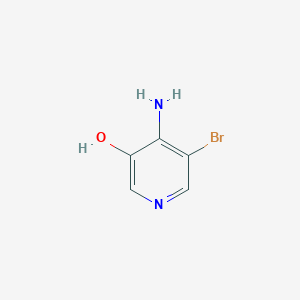
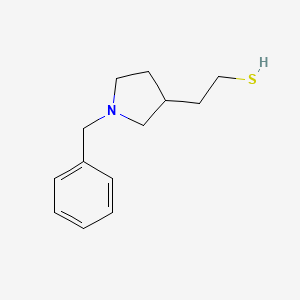
![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
